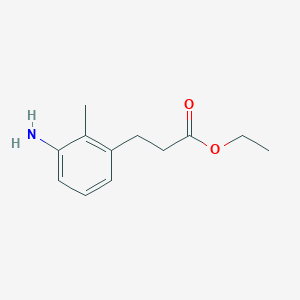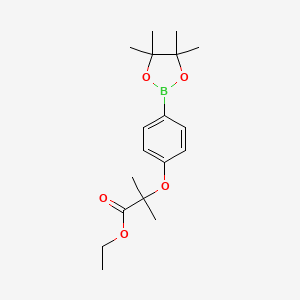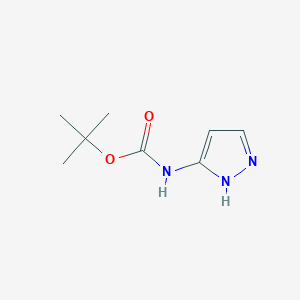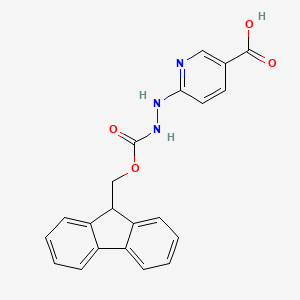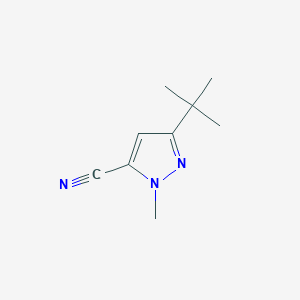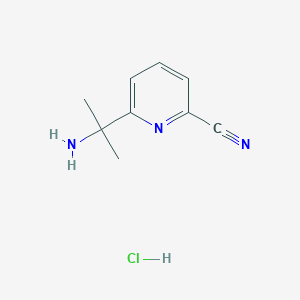
6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride
概要
説明
6-(2-Aminopropan-2-yl)picolinonitrile, commonly known as APPI, is a chemical compound that has become increasingly popular in the field of scientific research. The hydrochloride form of this compound has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. For 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, it has a molecular formula of C9H12ClN3 and a molecular weight of 197.6700 g/mol . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Conformational Analysis and Crystal Structures
A study presented the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, including hydrochlorides and salts of 2-picolinic acid. The research focused on the conformations of amine fragments and crystal packing, showing that hydrogen-bonded chains and rings are significant features in these structures. This research provides foundational understanding in the field of molecular conformation and crystallography, which could be relevant to the study of 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride (Nitek et al., 2020).
Synthetic Methods and Intermediate Compounds
Research on the synthesis of complex compounds, including a study on 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, highlighted the importance of certain intermediates in the synthesis of inhibitors. These studies emphasize the role of specific intermediates, potentially including compounds like 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in the development of pharmaceutical agents (Lei et al., 2015).
HIV-1 Reverse Transcriptase Inhibitors
A patent evaluation highlighted a series of novel diaryltriazines with a picolinonitrile moiety as potent HIV-1 RT inhibitors. The compounds demonstrated remarkable antiviral activities against various HIV-1 strains. This suggests the potential of picolinonitrile derivatives, related to 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in antiviral drug development (Huang et al., 2017).
Development of Antitumor Agents
Research on tertiary aminoalkanol hydrochlorides, including 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, involved testing for antitumor activity. These studies contribute to understanding the potential antitumor applications of similar compounds (Isakhanyan et al., 2016).
Immunosuppressive Activity
A series of 2-substituted 2-aminopropane-1,3-diols was synthesized and evaluated for their immunosuppressive effect. Compounds like 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride showed considerable activity, hinting at the potential of related compounds, such as 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride, in the field of immunosuppression (Kiuchi et al., 2000).
Safety And Hazards
The safety data sheet for 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride suggests that it may be harmful in contact with skin and may cause severe skin burns and eye damage . It is also harmful to aquatic life . In case of exposure, it is advised to consult a physician and show the safety data sheet to the doctor in attendance .
特性
IUPAC Name |
6-(2-aminopropan-2-yl)pyridine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-9(2,11)8-5-3-4-7(6-10)12-8;/h3-5H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAJUSGXDCRAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=N1)C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735277 | |
| Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride | |
CAS RN |
1192356-22-1 | |
| Record name | 6-(2-Aminopropan-2-yl)pyridine-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

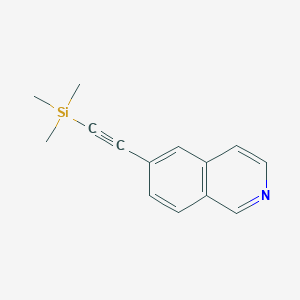
![Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro-](/img/structure/B1400297.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
![2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400301.png)

